

Application Note: Analytical Quantification of CAS 1353878-01-9

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Compound of Interest

Compound Name: *[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol*

CAS No.: 1353878-01-9

Cat. No.: B1530411

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Subject: High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Protocols for **[2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol**.

Introduction & Molecule Profile[1][2]

Target Analyte: **[2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol** CAS Registry Number: 1353878-01-9 Molecular Formula: C

H

CIN

O Molecular Weight: 209.63 g/mol

This application note details the quantification of CAS 1353878-01-9, a critical intermediate often synthesized during the production of triazole-based antifungal agents (e.g., Isavuconazole analogs). The molecule features a chlorobenzene core substituted with a polar 1,2,4-triazole ring and a hydroxymethyl group.

Physicochemical Considerations for Analysis

- **Polarity & Retention:** The presence of the triazole ring (pKa ~2.2 for the conjugate acid) and the benzyl alcohol moiety imparts moderate polarity (LogP ~1.2–1.5). Standard C18 columns are suitable, but polar-embedded phases provide superior peak shape by minimizing silanol interactions with the basic triazole nitrogen.
- **UV Absorption:** The conjugated aromatic system (chlorobenzene + triazole) exhibits strong UV absorption in the 250–265 nm range.
- **Ionization:** The triazole nitrogen is readily protonated, making ESI(+) the preferred mode for mass spectrometry.

Sample Preparation Protocols

Standard Stock Solution

- **Weighing:** Accurately weigh 10.0 mg of reference standard into a 10 mL volumetric flask.
- **Dissolution:** Dissolve in Methanol (MeOH) or Dimethyl Sulfoxide (DMSO). Sonicate for 5 minutes to ensure complete solubilization.
- **Concentration:** Final stock concentration = 1.0 mg/mL (1000 µg/mL).
- **Storage:** Store at -20°C in amber glass vials (stable for 3 months).

Sample Extraction (Biological Matrix / Plasma)

For pharmacokinetic (PK) studies or trace analysis in biological fluids:

- **Aliquot:** Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
- **Precipitation:** Add 150 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Fluconazole-d4 or similar triazole analog).
- **Vortex:** Vortex vigorously for 30 seconds.
- **Centrifuge:** Centrifuge at 10,000 x g for 10 minutes at 4°C.

- Supernatant: Transfer 100 μ L of the supernatant to an HPLC vial with insert.

Method A: HPLC-UV (Quality Control & Purity)

Scope: Routine purity testing, reaction monitoring, and high-concentration quantification.

Chromatographic Conditions

Parameter	Setting
System	Agilent 1260 / Waters Alliance (or equivalent)
Column	Phenomenex Luna C18(2) or Waters XBridge C18 (150 x 4.6 mm, 3.5 μ m)
Column Temp	35°C
Flow Rate	1.0 mL/min
Injection Vol	10 μ L
Detection	UV @ 254 nm (primary), 210 nm (secondary)
Mobile Phase A	0.1% Phosphoric Acid in Water (pH ~2.0)
Mobile Phase B	Acetonitrile (HPLC Grade)

Rationale: The acidic mobile phase (pH 2.0) ensures the triazole moiety remains fully protonated or suppresses silanol activity, preventing peak tailing. Phosphoric acid is UV-transparent at 210 nm.

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	95	5	Equilibration
2.0	95	5	Isocratic Hold
12.0	40	60	Linear Gradient
15.0	5	95	Wash
17.0	95	5	Re-equilibration
22.0	95	5	Stop

Method B: LC-MS/MS (High Sensitivity)

Scope: Trace impurity analysis and biological matrix quantification (LOD < 1 ng/mL).

Mass Spectrometry Parameters (ESI+)

- Source: Electrospray Ionization (Positive Mode)
- Capillary Voltage: 3.5 kV
- Desolvation Temp: 400°C
- Desolvation Gas: 800 L/hr (N₂)
- Cone Voltage: 30 V (Optimized for [M+H]⁺ stability)

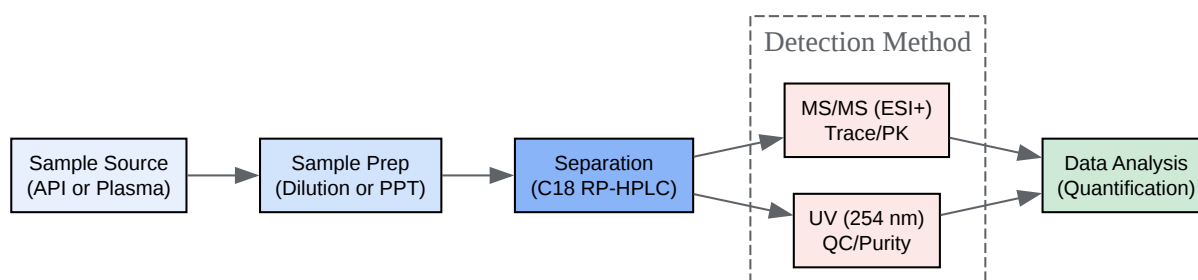
MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Mechanism
CAS 1353878-01-9	210.0 [M+H]	192.0	15	Loss of H O (Benzyl alcohol)
70.1	25	Triazole ring cleavage		
141.0	20	Loss of Triazole moiety		

UHPLC Conditions

- Column: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 μm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% B to 95% B over 3.0 minutes.
- Flow Rate: 0.4 mL/min.

Analytical Workflow Diagram



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Caption: Logical workflow for the selection of detection method based on sensitivity requirements.

Method Validation (ICH Q2 Guidelines)

To ensure data integrity, the method must be validated according to the following criteria:

- Linearity:
 - Prepare a 6-point calibration curve.
 - Range (UV): 1.0 µg/mL to 100 µg/mL.
 - Range (MS): 1.0 ng/mL to 1000 ng/mL.
 - Acceptance: $R^2 > 0.999$.[\[1\]](#)
- Accuracy & Precision:
 - Analyze QC samples at Low, Medium, and High concentrations (n=5).
 - Acceptance: Recovery 90–110% (UV) or 85–115% (MS); RSD < 2.0% (UV) or < 5.0% (MS).
- Specificity:
 - Inject blank matrix and solvent blank.
 - Ensure no interference at the retention time of CAS 1353878-01-9 (approx 2.8 min in UPLC, 8.5 min in HPLC).
- System Suitability Test (SST):
 - Perform before every batch.
 - Tailing Factor: < 1.5.
 - Theoretical Plates: > 5000 (HPLC) or > 50,000 (UPLC).

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Peak Tailing	Interaction between triazole nitrogen and residual silanols.	Use a "base-deactivated" column (e.g., XBridge) or increase buffer strength (10 mM Ammonium Formate).
Split Peaks	Sample solvent too strong (e.g., 100% ACN).	Dilute sample in initial mobile phase (95% Water / 5% ACN).
Low Sensitivity (MS)	Ion suppression from matrix.	Improve extraction (Solid Phase Extraction - SPE) or switch to APCI source if ESI fails.
Retention Shift	pH fluctuation in mobile phase.	Strictly control pH of Buffer A. Triazoles are sensitive to pH changes near their pKa.

References

- PubChem Compound Summary. (2025). **[2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol** (CID 66545189).[2] National Center for Biotechnology Information. [\[Link\]](#)
- ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [\[Link\]](#)
- Bhatia, M. S., et al. (2012). Development and Validation of HPLC Method for Triazole Antifungals. Journal of Chromatographic Science. (Contextual reference for triazole analysis principles).

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Sources

- [1. wisdomlib.org \[wisdomlib.org\]](https://wisdomlib.org)
- [2. PubChemLite - \[2-chloro-4-\(1h-1,2,4-triazol-1-yl\)phenyl\]methanol \(C9H8ClN3O\) \[pubchemlite.lcsb.uni.lu\]](https://pubchemlite.lcsb.uni.lu)
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